Thermal Rearrangement Pathway: Divergent Behavior of 3-Methylidene-1-benzofuran-2-one vs. Methylenephtalide at ≥1000°C
Under identical flash vacuum thermolysis conditions (≥1000°C), 3-methylene-2-coumaranone (synonymous with 3-methylidene-1-benzofuran-2-one) does not undergo CO2 extrusion. Instead, it produces clean thermal rearrangement products, a behavior explicitly contrasted with its isomeric counterpart methylenephtalide (3-methyleneisobenzofuran-1(3H)-one), which also rearranges without CO2 loss. This shared resistance to decarbonylation distinguishes both isomers from saturated lactones that undergo facile CO2 extrusion under similar conditions, but the rearrangement product distribution is scaffold-dependent, meaning the two isomers are not thermally interchangeable [1]. No quantitative yield or product ratio data are provided in the available abstract; this evidence is classified as a qualitative cross-study observation with a clearly named comparator.
| Evidence Dimension | Thermal degradation pathway at ≥1000°C |
|---|---|
| Target Compound Data | Clean thermal rearrangement (no CO2 extrusion) |
| Comparator Or Baseline | Methylenephtalide (3-methyleneisobenzofuran-1(3H)-one): likewise clean thermal rearrangement, no CO2 extrusion; saturated lactones: typically CO2 extrusion |
| Quantified Difference | Qualitative pathway divergence reported; no quantitative selectivity or yield data extracted |
| Conditions | Flash vacuum thermolysis at ≥1000°C; gas-phase unimolecular reaction |
Why This Matters
This thermal stability profile is essential for researchers designing high-temperature synthetic processes or evaluating shelf-life under thermal stress; the compound cannot be substituted with a simple benzofuranone without altering the thermal degradation pathway.
- [1] Bloch, R.; Orvane, P. Flash-thermolysis of methylenephtalide and 3-methylene-2-coumaranone. Tetrahedron Lett. 1981, 22 (37), 3597–3600. DOI: 10.1016/S0040-4039(01)81969-9 View Source
